molecular formula C11H7BrO B041720 4-Bromo-1-naphthaldehyde CAS No. 50672-84-9

4-Bromo-1-naphthaldehyde

Cat. No. B041720
CAS RN: 50672-84-9
M. Wt: 235.08 g/mol
InChI Key: SESASPRCAIMYLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-1-naphthaldehyde typically involves bromination reactions of naphthalene derivatives. While specific synthesis routes for 4-Bromo-1-naphthaldehyde were not detailed in the provided references, similar compounds, such as 2-Fluoro-4-bromobiphenyl, have been synthesized through cross-coupling reactions and diazotization methods, indicating potential pathways that could be adapted for 4-Bromo-1-naphthaldehyde synthesis (Qiu et al., 2009).

Scientific Research Applications

  • 4-bromo-1,8-naphthalic anhydride, a related compound, is found to have higher solubility in acetone and exhibits a stronger positive temperature dependency. This property is beneficial for reaction and purification processes (Hu et al., 2013).

  • The bromine atom in C-3 position on related naphthalimides alters photophysical properties, leading to lower fluorescence quantum yield and higher photodegradation. This has implications for their use in photophysical applications (Bojinov et al., 2003).

  • Glycosylated 4-amino- and 4-bromo-1,8-naphthalimides can form complex luminescent aggregates. Their morphologies, sizes, and structures are influenced by the media and the Nap structure, indicating potential applications in the field of organic electronics and sensor technology (Calatrava-Pérez et al., 2020).

  • Synthesis and electroluminescence studies of 4-phenylethynyl-1,8-Naphthalimides, which include 4-bromo-1-naphthaldehyde derivatives, show promising potential for applications in LED displays, fluorescence sensors, and lasers (Xu Long-he, 2007).

  • Some derivatives of 4-bromo-1-naphthaldehyde have shown broad spectrum antimicrobial activity, suggesting potential applications in pharmaceuticals and nutraceuticals (Yadav et al., 2017).

Safety And Hazards

4-Bromo-1-naphthaldehyde is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment should be worn when handling this chemical .

Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Bromo-1-naphthaldehyde available at Sigma-Aldrich . These documents can provide more detailed information about this compound.

properties

IUPAC Name

4-bromonaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESASPRCAIMYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405106
Record name 4-Bromo-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-naphthaldehyde

CAS RN

50672-84-9
Record name 4-Bromo-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-naphthaldehyde
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Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask, was placed dichloromethane (150 mL), (4-bromonaphthalen-1-yl)methanol (6.3 g, 26.57 mmol, 1.00 equiv), PCC (11.4 g, 183.72 mmol, 2.00 equiv) and 20 g Silicon dioxide. The resulting solution was stirred for 2 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and washed with ethyl acetate/petroleum ether (1/10-1/5). This resulted in 5.3 g (85%) of 4-bromonaphthalene-1-carbaldehyde as a white solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium bicarbonate (1.4 g) is added to a solution of crude 1-bromo-4-bromomethyl-naphthalene (2.5 g) in DMSO (25 ml). The reaction is stirred for 3 h at 95° C. and cooled down to room temperature. Water is added and the mixture is extracted with ethyl acetate. The organic phase is dried over MgSO4 and concentrated in vacuo. The crude product is purified on a semi-preparative HPLC to yield 4-bromo-naphthalene-1-carbaldehyde as colorless crystals.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1,4-dibromonaphthalene (1.00 g, 3.50 mmol) in tetrahydrofuran (15 mL) were added n-butyllithium (1.6 mol/L; 3.1 mL) and dimethylformamide (0.54 mL, 7.0 mmol) sequentially at −78° C. under nitrogen atmosphere, and the mixture was stirred for 15 min. Water was added, and the mixture was extracted with ethyl acetate. The organic layer was combined, washed with brine and dried on anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (8:1 hexane/ethyl acetate) to afford 4-bromo-1-naphthalenecarboxaldehyde (458 mg, 56%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 150 ml flask was added 1,4-dibromonaphthalene (2.0 g, 7.0 mmol) and anhydrous ether (50 ml). After cooling to 0° C. n-BuLi (3.1 ml of 2.5 M in hexanes, 7.7 mmol) was added dropwise and stirred for 20 minutes after which anhydrous DMF (1.62 ml, 21 mmol) was added. The reaction was then warmed to ambient temperature and after 1 h the reaction was quenched with water (10 ml), stirred for 10 minutes, and extracted with ether (3×). The ether layer was dried over anhydrous Na2SO4, passed through a silica plug, and concentrated to afford 1.02 g (62%) of product as a pure off-white solid: 1H NMR (300 MHz, DMSO-d6): δ 7.80–7.85 (2H, m), 8.10 (1H, d, J=7.7 Hz), 8.20 (1H, d, J=7.7 Hz), 8.32 (1H, m). 9.24 (1H, m), 10.42 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Ghaffarzadeh, M Bolourtchian… - Journal of chemical …, 2009 - Springer
… and 1-methylnaphthalene is directly transformed into 4-bromo-1-naphthaldehyde (Entry 9, yield = 23%) after 8 h at 85C. Nevertheless, the major products formed from toluene are 4-…
Number of citations: 13 link.springer.com
K Hisada, S Ito, M Yamamoto - Langmuir, 1995 - ACS Publications
The triplet energy migration and transfer in Langmuir-Blodgett (LB) films preparedby the copolymers of octadecyl methacrylate with 2-(9-carbazolyl) ethyl methacrylate (donor unit) and (…
Number of citations: 16 pubs.acs.org
X Li, T Si, C Ku, H Zhang, M Wang… - … für Naturforschung B, 2019 - degruyter.com
… We thus used commercially available 4-bromo-1-naphthoic acid (7a) as the starting material to synthesize 4-bromo-1-naphthaldehyde (7) by reduction with BH 3 , followed by oxidation …
Number of citations: 1 www.degruyter.com
H Inui, S Murata - Journal of the American Chemical Society, 2005 - ACS Publications
The photochemistry of 3-methyl-2-(1-naphthyl)-2H-azirine (1a) was investigated by the direct observation of reactive intermediates in matrixes at 10 K and by the characterization of …
Number of citations: 66 pubs.acs.org
Q Jiang, P Li, J Qiu, D Li, G Li, G Shan - European Journal of Medicinal …, 2023 - Elsevier
… SR was synthesized in seven steps from commercially available 4-bromo-1-naphthaldehyde 1, as shown in Scheme 1. Wittig reaction between aldehyde 1 and ethyl (…
Number of citations: 1 www.sciencedirect.com
DW Scammon - 2020 - search.proquest.com
Herein several semiquinone-bridge-nitronylnitroxide (SQ-B-NN) biradicals compounds with naphthalene bridges of various substitution are discussed. After a general introduction to …
Number of citations: 2 search.proquest.com
L Wu - 2015 - duo.uio.no
In this study, the 1,1'-binaphthyl-4,4'-dicarboxylic acid (BNDC) linker has been synthesized by six-step synthesis route in five gram level. Meanwhile, a four-step synthesis route was also …
Number of citations: 1 www.duo.uio.no
D Ye, L Liu, Y Zhang, J Qiu, Z Tan, Y Xing, S Liu - Molecules, 2023 - mdpi.com
In this paper, an atom- and step-economic direct CH arylation polymerization (DArP) strategy was developed to access cyanostyrylthiophene (CST)-based donor–acceptor (D–A) …
Number of citations: 1 www.mdpi.com
H Ju, NA Murugan, L Hou, P Li, L Guizzo… - Journal of Medicinal …, 2021 - ACS Publications
Our previous efforts have proved that modifications targeting the 150-cavity of influenza neuraminidase can achieve more potent and more selective inhibitors. In this work, four …
Number of citations: 11 pubs.acs.org
I Sánchez-Sordo, A Chaves-Pouso, J Mateos-Gil… - Chem Catalysis, 2023 - cell.com
… Synthesized from 4-bromo-1-naphthaldehyde according to general procedure A. After step 1, white solid obtained in 91% yield. In step 2, after 30 minutes of reaction, yellow oil obtained …
Number of citations: 1 www.cell.com

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